Iodomethyl p-Nitrophenyl Carbonate
Description
Iodomethyl p-nitrophenyl carbonate is an activated carbonate ester characterized by a p-nitrophenyl group and an iodomethyl substituent. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in the formation of carbamates or conjugates via nucleophilic substitution or coupling reactions. The p-nitrophenyl group acts as a highly effective leaving group due to the electron-withdrawing nitro moiety, which stabilizes the transition state during displacement reactions .
Properties
CAS No. |
101623-71-6 |
|---|---|
Molecular Formula |
C8H6INO5 |
Molecular Weight |
323.04 g/mol |
IUPAC Name |
iodomethyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C8H6INO5/c9-5-14-8(11)15-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 |
InChI Key |
NZKQUJFOPJXEFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCI |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Leaving Group Efficiency
Activated carbonates are benchmarked by their leaving group ability and reaction kinetics. Below is a comparative analysis:
- Key Insight: The iodomethyl group in this compound likely enhances electrophilicity compared to non-halogenated analogs, accelerating nucleophilic attacks.
Stability and Handling
- p-Nitrophenyl Carbonates : Generally stable under anhydrous conditions but hydrolyze in aqueous environments. The nitro group provides UV visibility, aiding reaction monitoring .
- Iodomethyl Variant: Likely more moisture- and light-sensitive due to the labile C–I bond. Requires storage in inert atmospheres, contrasting with non-halogenated analogs .
Kinetic Comparisons
highlights that phenyl glycosides (lacking p-nitrophenyl groups) exhibit slower reaction kinetics than p-nitrophenyl glycosides. By analogy, this compound may outperform phenyl-substituted carbonates in displacement reactions but could face competing side reactions (e.g., iodine elimination) .
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